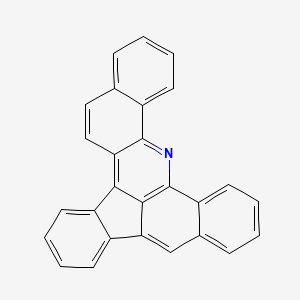
Dibenz(c,h)indeno(1,2,3-kl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[c,h]indeno[1,2,3-kl]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C27H15N. It is characterized by its complex structure, which includes multiple aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[c,h]indeno[1,2,3-kl]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic rings .
Industrial Production Methods
Industrial production of dibenzo[c,h]indeno[1,2,3-kl]acridine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[c,h]indeno[1,2,3-kl]acridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce partially hydrogenated compounds .
Applications De Recherche Scientifique
Dibenzo[c,h]indeno[1,2,3-kl]acridine has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its interactions with biological molecules, including DNA and proteins.
Medicine: Explored for potential therapeutic applications, such as anticancer agents due to its ability to intercalate into DNA.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of dibenzo[c,h]indeno[1,2,3-kl]acridine involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with various enzymes and proteins, affecting their activity and leading to a range of biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring arrangement.
Benzo[a]pyrene: Known for its carcinogenic properties and similar polycyclic structure.
Acridine: A simpler aromatic compound that shares some structural features with dibenzo[c,h]indeno[1,2,3-kl]acridine
Uniqueness
Dibenzo[c,h]indeno[1,2,3-kl]acridine is unique due to its specific arrangement of aromatic rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
36762-09-1 |
|---|---|
Formule moléculaire |
C27H15N |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-3-9-18-16(7-1)13-14-22-24-21-12-6-5-11-20(21)23-15-17-8-2-4-10-19(17)27(25(23)24)28-26(18)22/h1-15H |
Clé InChI |
QSXOFQDWVNTYLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)N=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


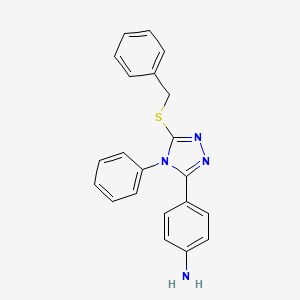
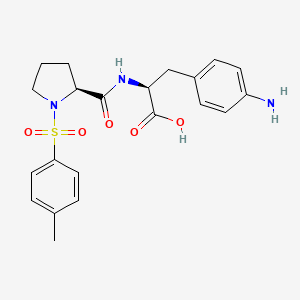

![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
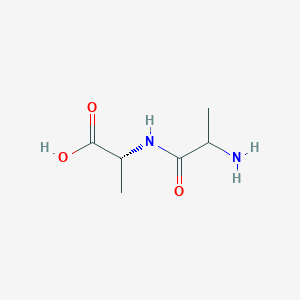
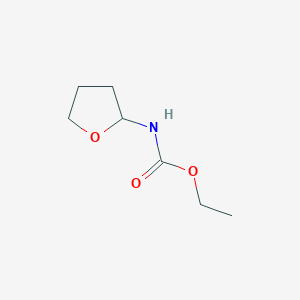
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)

![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
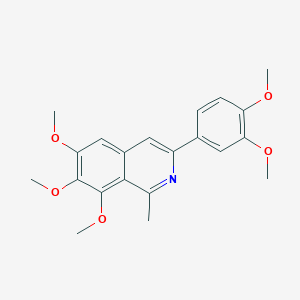
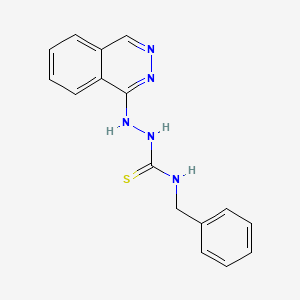

![N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide](/img/structure/B12903409.png)
